tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Overview
Description
“tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate” is an organic compound with the molecular formula C12H18O2 . It is also known by other names such as “5-Norbornene-2-carboxylic Acid tert-Butyl Ester” and "tert-Butyl Bicyclo [2.2.1]-5-heptene-2-carboxylate" .
Molecular Structure Analysis
The molecular structure of “tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate” can be represented by the InChI code InChI=1S/C12H18O2/c1-12(2,3)14-11(13)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3
. The compound has a molecular weight of 194.27 g/mol .
Physical And Chemical Properties Analysis
“tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate” is a clear liquid with a purity of >95.0% (GC). It has a specific gravity of 0.98 at 20/20°C . The compound’s other physical and chemical properties, such as its solubility, melting point, and refractive index, are not specified in the available resources.
Scientific Research Applications
Alicyclic Polymers for Photoresist Applications
Alicyclic polymers derived from tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate have been developed for use as photoresist materials in 193 nm lithography. These polymers display a range of glass transition temperatures and are soluble in common organic solvents. Their applications in lithography include formulations with acid functionality for improved adhesion and dissolution properties (Okoroanyanwu et al., 1998).
Characterization of Thermodynamic Properties
The thermodynamic properties of tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate have been studied, including ideal-gas enthalpies of formation and critical temperatures. These studies provide valuable data for understanding the compound's behavior under various conditions (Steele et al., 1996).
Synthesis and Polymerization Applications
This compound is involved in the synthesis of various polymers, including norbornene-containing ortho-quinone and its subsequent metathesis polymerization, highlighting its versatility in creating polymers with unique properties and potential applications (Safronova et al., 2012).
Role in Shape Memory Behavior of Polymers
Tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is used in the synthesis of side-chain liquid crystalline polymer networks, which exhibit shape memory properties triggered by dual transition temperatures. This illustrates its potential in developing materials with smart properties (Ahn et al., 2010).
Photoresist Polymer for 193-nm Photolithography
It has been utilized in synthesizing a photoresist polymer for 193-nm photolithography, demonstrating stability and effectiveness in microfabrication processes (Hwang & Jung, 1999).
Formation of Metal-Catalyzed Addition Polymers
The compound is integral to the formation of metal-catalyzed addition polymers, illustrating its significance in polymer chemistry and materials science (Kang & Sen, 2004).
Relevance in Photoreactive Polymers
Its derivatives have been used in the preparation of photoreactive polymers, which undergo changes in refractive index upon UV irradiation, indicating potential applications in optical technologies (Griesser et al., 2009).
Polymerization of Carboxyl-Containing Derivatives
Radical polymerization of derivatives of tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has been explored for potential use as film-forming agents, further expanding its utility in material science (Mamedov & Qedirli, 2016).
properties
IUPAC Name |
tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)14-11(13)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBMBZJUNPMEBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2CC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
170283-35-9 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170283-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70889026 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70889026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
CAS RN |
154970-45-3 | |
Record name | 1,1-Dimethylethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154970-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 1,1-dimethylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154970453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70889026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 5-Norbornene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Citations
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